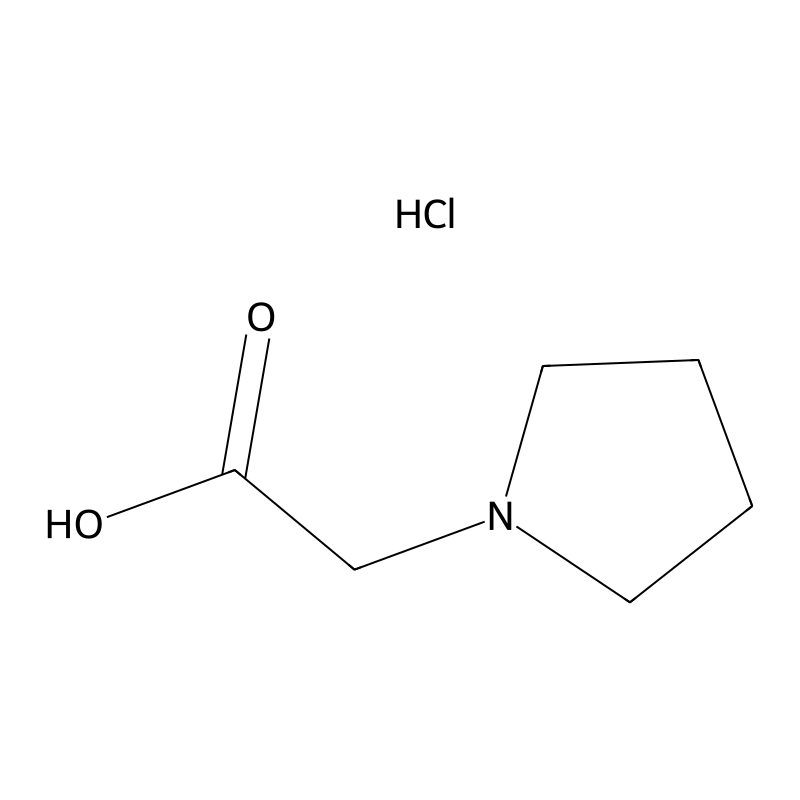

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

Summary of Application: The five-membered pyrrolidine ring, which is a part of the “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Methods of Application: The review organizes the synthetic approach used into two categories(1) construction of the ring from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives.

Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Cosmetic Industry

Chemical Synthesis

Summary of Application: “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” is used as a reagent in chemical synthesis

Preparation of Pyrazolopyridines

Summary of Application: A related compound, “(2-Oxopyrrolidin-1-yl)acetic acid”, is used as a reagent in the preparation of pyrazolopyridines. Pyrazolopyridines are known to inhibit phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory diseases.

Chemical Reagent

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a hydrochloride salt derived from 2-(Pyrrolidin-1-Yl)Acetic Acid. Its molecular formula is C6H12ClNO2, and it has a molecular weight of approximately 165.62 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water . It is known to cause skin and eye irritation upon contact .

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Condensing with amines to yield amides.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Research indicates that 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and may act as a modulator of neurotransmitter systems . The compound's structure suggests it could interact with various receptors, making it a candidate for further pharmacological studies.

Several methods can be employed to synthesize 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride:

- Direct Amine Reaction: Pyrrolidine can be reacted with chloroacetic acid under acidic conditions to yield the target compound.

- Reductive Amination: Starting from an appropriate aldehyde or ketone, pyrrolidine can be added in the presence of reducing agents.

- Hydrochloride Formation: The free base form of 2-(Pyrrolidin-1-Yl)Acetic Acid can be treated with hydrochloric acid to form the hydrochloride salt.

The compound finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.

- Research: Used in biochemical assays to study receptor interactions and neurotransmission.

- Chemical Synthesis: Acts as a building block for more complex organic molecules.

Studies on the interactions of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride with biological systems are crucial for understanding its pharmacological potential. Investigations have shown that it may influence neurotransmitter release and uptake, suggesting a role in modulating synaptic activity . Further studies are needed to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, which may affect their biological properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-2-Yl)Acetic Acid | C6H11NO2 | Potentially similar CNS effects |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C13H17NO2 | Enhanced lipophilicity; different receptor interactions |

| 3-(Pyrrolidin-1-Yl)Propanoic Acid | C7H13NO2 | Similar activity but different chain length |

Each compound exhibits unique properties due to variations in structure, which can influence their pharmacodynamics and pharmacokinetics.

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant